molecular formula C14H15ClN6O B3003744 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 1333650-73-9

2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No. B3003744
CAS RN: 1333650-73-9
M. Wt: 318.77
InChI Key: OTFLLOSKOAUPEY-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide acts as a selective inhibitor of the glycine transporter-1 (GlyT1), which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a key role in the regulation of cognitive function and memory. By inhibiting GlyT1, 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide increases the availability of glycine in the brain, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors and improves cognitive function.
Biochemical and Physiological Effects:
2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has also been shown to penetrate the blood-brain barrier and accumulate in the brain, where it exerts its pharmacological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is its selectivity for GlyT1, which reduces the risk of off-target effects and improves the safety profile of the drug. However, 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a relatively new compound, and further studies are needed to fully characterize its pharmacological properties and potential side effects. In addition, the high cost and complexity of the synthesis method may limit its use in some research settings.

Future Directions

There are several potential directions for future research on 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods, which could increase the availability of the drug for scientific research. Another direction is the investigation of 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide in clinical trials, to determine its safety and efficacy in humans. Finally, further studies are needed to elucidate the mechanisms underlying the cognitive-enhancing effects of 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide, and to identify potential applications in other neurological disorders.

Synthesis Methods

The synthesis of 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves several steps, including the formation of the tetrazole ring and the introduction of the chloro and cyano groups. The process is complex and requires specialized equipment and expertise. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and schizophrenia. In these studies, 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been shown to improve cognitive function and memory, as well as reduce symptoms of psychosis. These findings suggest that 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide may be a promising candidate for the treatment of cognitive disorders in humans.

properties

IUPAC Name

2-chloro-N-(1-cyano-3-methylbutyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O/c1-9(2)5-10(7-16)18-14(22)12-4-3-11(6-13(12)15)21-8-17-19-20-21/h3-4,6,8-10H,5H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFLLOSKOAUPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)C1=C(C=C(C=C1)N2C=NN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

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